molecular formula C7H11O9P B3028933 Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate CAS No. 40372-66-5

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate

Cat. No. B3028933
CAS RN: 40372-66-5
M. Wt: 270.13 g/mol
InChI Key: SZHQPBJEOCHCKM-ZETCQYMHSA-N
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Description

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate , also known by its chemical formula C7H7O7 , is a compound with intriguing properties. It belongs to the class of 1,2,4-butanetricarboxylates and features a hydroxy group and a phosphoryl group. The molecular weight of this compound is approximately 203.128 Da .

Scientific Research Applications

Organic Builders in Detergents

Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate, as a malonate-type ether polycarboxylate, has been found to exhibit superior building performance in detergents. These compounds were compared with acetate-type ether polycarboxylates and sodium tripolyphosphate, showing enhanced detergency powers evaluated by Scheffé's method (Abe, Matsumura, Miura, & Sakai, 1981).

Liquid Crystal Tetramers

In another study, this compound was used in the synthesis of symmetric liquid crystal tetramers involving cholesteryl-based mesogenic units. These tetramers exhibited a large temperature domain chiral nematic mesophase, demonstrating potential applications in liquid crystal technology (Zhan, Jing, & Wu, 2009).

Scale Growth Inhibitors

The compound has also been identified as an important scale inhibitor. Its crystal and molecular structures indicate potential applications in preventing scale formation in various technological processes. The study describes its structure as a two-dimensional polymeric layered structure hydrogen-bonded into a 3D supramolecular network (Demadis & Baran, 2004).

Hydroformylation Studies

In industrial chemistry, particularly in the field of hydroformylation, the compound has been used in research to study its effects on the hydroformylation of specific organic compounds. This research contributes to the understanding of catalytic processes in the synthesis of complex organic molecules (Chansarkar, Kelkar, & Chaudhari, 2007).

Calcium-Phosphonate Interactions

In the field of inorganic chemistry, studies have been conducted to understand the interaction of calcium with this compound. This research is significant for applications in fields like biochemistry and materials science (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).

Antibacterial Activity

There has been research into the antibacterial activity of compounds synthesized from this compound. This highlights its potential use in medical and pharmaceutical applications (Amara & Othman, 2016).

Preparation of Metal Complexes

The compound has been used in the preparation of metal complexes for materials science applications, particularly in the development of photosensitive materials and medical polymer materials (Zhang & Qi, 2019).

UV Protective Performance

In textile technology, a derivative of this compound has been used to enhance the UV protective performance of cotton fabrics. This application is significant for developing advanced textile materials (Qi, Pan, Qing, Yan, & Sun, 2016).

properties

IUPAC Name

tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O9P.4Na/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKCKBQARAOKRY-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Na4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid, White to yellow powder; [Zschimmer and Schwarz MSDS]
Record name 1,2,4-Butanetricarboxylic acid, 2-phosphono-, sodium salt (1:?)
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Record name 1,2,4-Butanetricarboxylic acid, 2-phosphono-, sodium salt
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CAS RN

40372-66-5
Record name 1,2,4-Butanetricarboxylic acid, 2-phosphono-, sodium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-phosphonobutane-1,2,4-tricarboxylic acid, sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 2
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 3
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 4
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 5
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
Reactant of Route 6
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate

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